6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate reagents under controlled conditions. For example, 4,6-dichloro-2-(methylthio)pyrimidine can react with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group at position 4 can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol or other solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Reduction: 6-Chloro-2-(methylthio)pyrimidine-4-methanol.
Coupling Reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme mechanisms and interactions with nucleic acids.
Industrial Applications: It is employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: A precursor in the synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: An intermediate in the synthesis process.
6-Chloro-2-(methylthio)pyrimidine-4-methanol: A reduction product of the aldehyde group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a chloro and methylthio group on the pyrimidine ring, along with an aldehyde functional group, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H5ClN2OS |
---|---|
Molecular Weight |
188.64 g/mol |
IUPAC Name |
6-chloro-2-methylsulfanylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2OS/c1-11-6-8-4(3-10)2-5(7)9-6/h2-3H,1H3 |
InChI Key |
MTNZXXKXZXJUPY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.